1-(phenylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione

Kinase Inhibitor GSK-3β In Vitro Binding Assay

1-(Phenylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione (CAS 59836-62-3) is a complex polycyclic compound belonging to the naphtho[1,2,3-de]quinoline-2,7-dione class. It has emerged as a validated hit scaffold in the discovery of novel ATP-binding site inhibitors of Glycogen Synthase Kinase-3 (GSK-3), an enzyme implicated in Alzheimer's disease and psychiatric disorders.

Molecular Formula C22H14N2O2
Molecular Weight 338.4g/mol
CAS No. 59836-62-3
Cat. No. B415041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(phenylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione
CAS59836-62-3
Molecular FormulaC22H14N2O2
Molecular Weight338.4g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)NC2=O
InChIInChI=1S/C22H14N2O2/c25-21-15-10-5-4-9-14(15)19-18-16(21)11-6-12-17(18)24-22(26)20(19)23-13-7-2-1-3-8-13/h1-12,23H,(H,24,26)
InChIKeyPJPJOPIMRUHJSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strategic Sourcing of 1-(Phenylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione (CAS 59836-62-3) for CNS-Focused Kinase Inhibitor Research


1-(Phenylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione (CAS 59836-62-3) is a complex polycyclic compound belonging to the naphtho[1,2,3-de]quinoline-2,7-dione class. It has emerged as a validated hit scaffold in the discovery of novel ATP-binding site inhibitors of Glycogen Synthase Kinase-3 (GSK-3), an enzyme implicated in Alzheimer's disease and psychiatric disorders [1]. Its structural characteristics, including the phenylamino substituent pattern, confer a unique binding mode at the GSK-3β hinge region, making it a key starting point for structure-activity relationship (SAR) studies and CNS-active drug discovery programs [1].

Why Generic Naphthoquinoline-Dione Analogs Cannot Replace 1-(Phenylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione in GSK-3 Targeted Studies


Substituting this compound with a closely related naphthoquinoline-dione analog, such as the phenethylamino derivative (BRD7389), would redirect research towards a completely different kinase target profile. While BRD7389 is a known RSK family inhibitor, the 1-(phenylamino) substitution pattern is critical for engaging the GSK-3β hinge region and achieving the desired CNS-oriented properties [1]. Even within the same GSK-3 inhibitor series, replacing the phenylamino group with alkyl chains or removing it entirely leads to significant shifts in potency and selectivity, underscoring the non-interchangeable nature of these scaffolds [1].

Quantitative Performance Evidence: 1-(Phenylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione vs. Closest Comparators


GSK-3β Inhibitory Potency: Validated Hit Scaffold vs. Inactive Phenethylamino Analog

The target compound demonstrates validated inhibitory activity against GSK-3β with an IC50 of 20.55 µM, establishing it as a confirmed hit scaffold for kinase inhibitor development [1]. In stark contrast, its closest structural analog, the phenethylamino derivative (BRD7389), is inactive against GSK-3 and instead functions as an RSK family inhibitor with IC50 values of 1.5-2.4 µM , rendering it unsuitable for GSK-3-focused research.

Kinase Inhibitor GSK-3β In Vitro Binding Assay

Binding Site Occupancy and Ligand-Protein Complementarity vs. Other Hit Scaffolds

In the original screening, the target compound was selected for further development over the more potent hit compound 1 (IC50 = 1.63 µM) because of its superior binding site occupancy. The target compound demonstrated a larger change in ligand solvent accessible surface area on binding (ΔSASA = 457.0 Ų) compared to compound 1 (ΔSASA = 334.6 Ų), indicating better shape complementarity with the GSK-3β ATP-binding pocket [1].

Molecular Docking Structure-Activity Relationship Binding Mode

Predicted Blood-Brain Barrier Permeability: CNS Drug-Likeness Profile

The target compound possesses a predicted blood-brain barrier permeability profile that positions it as a CNS-active candidate. In silico ADME predictions show a calculated log BB and polar surface area (PSA) that fall within the ranges considered favorable for CNS penetration, aligning with the study's goal of identifying CNS-active GSK-3 inhibitors [1]. This property is not shared by all structurally related analogs, as substitutions at the amino group significantly impact these parameters.

CNS Drug Discovery Log BB Pharmacokinetics

SAR Tractability: Amenability to Potency Improvement vs. Alternative Scaffolds

The target compound demonstrated high SAR tractability, with a focused library of 10 analogs (generation II) yielding four low-micromolar inhibitors (IC50 < 10 µM). Notably, analog 19 (butyl-substituted) achieved an IC50 of 4.1 µM, representing a 5-fold improvement over the initial hit, and analogs 14 and 19 showed unique selectivity profiles against a panel of 10 homologous kinases, including preference for the GSK-3α isoform (IC50 ~2 µM) [1]. In contrast, the unsubstituted amine analog (compound 22) showed a significant drop in potency (IC50 = 36.7 µM), validating the critical role of the N1-substituent.

Structure-Activity Relationship Lead Optimization Kinase Selectivity

Optimal Application Scenarios for 1-(Phenylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione Based on Demonstrated Evidence


Hit-to-Lead Optimization for CNS-Active GSK-3 Inhibitors

Use as a validated starting scaffold for fragment growth and systematic SAR exploration, as demonstrated by the 5-fold potency improvement achieved in the generation II analog set [1]. The compound's favorable predicted CNS properties, including log BB and PSA values consistent with blood-brain barrier penetration, make it a strong candidate for developing therapeutics targeting Alzheimer's disease and psychiatric disorders [1].

Kinase Selectivity Profiling and Chemical Biology Tool Development

Employ the compound and its analogs to establish structure-selectivity relationships across a panel of kinases, as previously conducted for compounds 14 and 19 [1]. The scaffold's ability to discriminate between GSK-3α/β isoforms and other kinases like PKBβ, ERK2, and PKCγ supports its use in developing selective chemical probes for dissecting GSK-3 signaling pathways [1].

Computational Chemistry and Docking-Based Virtual Screening Validation

Leverage the extensively characterized binding mode, including the three hydrogen bonds formed with the hinge region residues Asp133 and Val135, to validate new docking protocols and scoring functions [1]. The experimental IC50 value of 20.55 µM provides a benchmark for assessing the predictive accuracy of in silico models targeting the GSK-3β ATP-binding site [1].

Negative Control for RSK Kinase Studies Against BRD7389

Given the structural similarity to the RSK inhibitor BRD7389 (differing only in the phenethyl vs. phenyl substitution), researchers can use the target compound as a matched negative control to confirm that biological effects are mediated specifically through RSK inhibition rather than through non-specific naphthoquinoline-dione scaffold effects [1].

Quote Request

Request a Quote for 1-(phenylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.